
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- is a complex organic compound with a unique structure. It is characterized by the presence of a cyclopropane ring, a phenyl group, and an ethyl ester moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- typically involves multiple steps. One common approach is the reaction of cyclopropanecarboxylic acid with an appropriate amine, followed by esterification and hydrochloride salt formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
- Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-methyl-2-pentyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- is unique due to its specific structural features, including the cyclopropane ring and the combination of phenyl and ethyl ester groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
CAS番号 |
85467-54-5 |
|---|---|
分子式 |
C22H28ClNO2 |
分子量 |
373.9 g/mol |
IUPAC名 |
[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-3-25-21(24)22(19-12-8-5-9-13-19)16-20(22)17-23(2)15-14-18-10-6-4-7-11-18;/h4-13,20H,3,14-17H2,1-2H3;1H/t20-,22+;/m1./s1 |
InChIキー |
OVGABYAKJODJRE-LBPAWUGGSA-N |
異性体SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)CCC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
正規SMILES |
CCOC(=O)C1(CC1C[NH+](C)CCC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


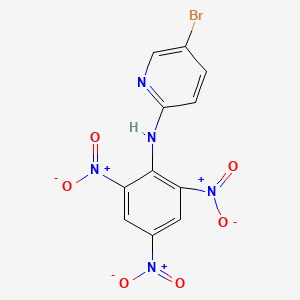


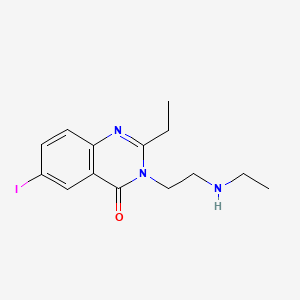
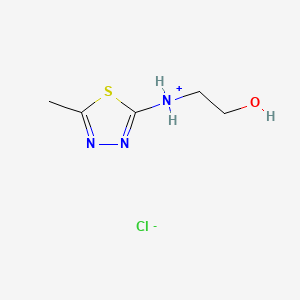

![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
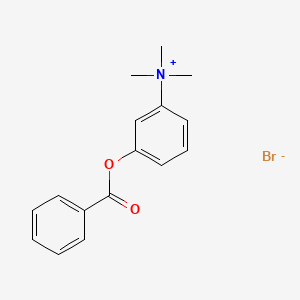
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
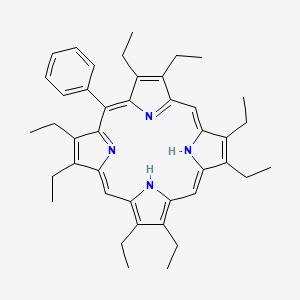
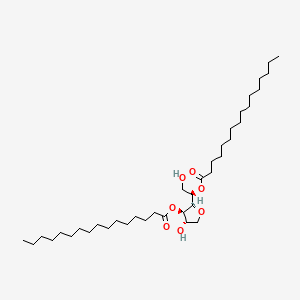
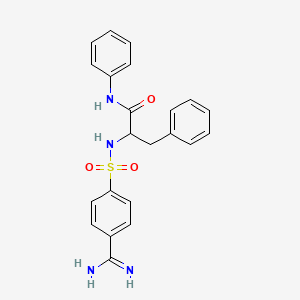
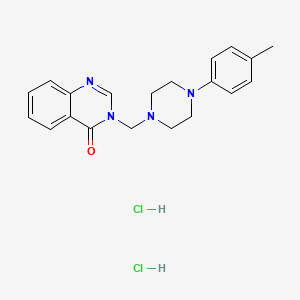
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
